Juglanin
Overview
Description
Juglanin is a naturally occurring flavonol found in the plant Polygonum aviculare . It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties . The chemical structure of this compound includes a flavonoid backbone with multiple hydroxyl groups, which contribute to its biological activity .
Mechanism of Action
Target of Action
Juglanin, a natural compound, has been found to interact with several targets. It has been reported to interact with NF-κB/IκBα and a disintegrin-like and metalloproteinase domain with thrombospondin-1 repeat pathways . It also interacts with VEGF/VEGFR2 , Caspase-3 , poly ADP-ribose polymerase (PARP) , and JNK . These targets play crucial roles in various cellular processes such as inflammation, apoptosis, and cell proliferation.
Mode of Action
This compound interacts with its targets to induce various changes in cellular processes. It has been found to attenuate adjuvant-induced arthritis by inactivating NF-κB/IκBα and a disintegrin-like and metalloproteinase domain with thrombospondin-1 repeat pathways . It also inhibits the mRNA and protein expression of VEGF and VEGFR2 . Furthermore, it promotes apoptosis in lung cancer cells through increasing Caspase-3 and PARP cleavage . As a JNK activator, it can induce apoptosis and autophagy in human breast cancer cells .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to inhibit the activation of NF-κB , PI3K/AKT , and MAPKs pathways . It also enhances the activation of the SIRT1/AMPK signaling pathway . These pathways are involved in various cellular processes such as inflammation, cell proliferation, and apoptosis.
Result of Action
This compound has been found to have several molecular and cellular effects. It significantly decreases lipid accumulation in differentiated adipocytes . It also reduces the expression of C/EBPα, C/EBPβ, and SREBP-1c without affecting PPARα or PPARγ expression . Furthermore, it has been found to repress cellular senescence in human dermal fibroblasts .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, UVB radiation can induce oxidative stress and inflammatory responses in the skin. This compound has been found to protect against UVB-triggered oxidative stress and inflammatory responses by suppressing MAPK and NF-κB activation via enhancing Nrf2 activity .
Biochemical Analysis
Biochemical Properties
Juglanin interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the activity of aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism . This compound also interacts with inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin (IL)-1α, IL-6, transforming growth factor-beta (TGF-β), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to downregulate the mRNA expressions of hepatic TNF-α, ILs, TGF-β, COX-2, and iNOS .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It downregulates protein expressions of NF-κB, IκκBα, a disintegrin-like and metalloproteinase domain with thrombospondin-1 repeats (ADAMTS)-4, and ADAMTS-5 in hepatic tissue .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to attenuate altered mechano-tactile allodynia and hyperalgesia via inhibition of elevated oxido-nitrosative stress, cytokines (TNF-α and ILs) levels, immune-inflammatory (TGF-α β, NF-κB, Ikβα, COX-2, and iNOS) mediators, and ADAMTS .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, this compound at doses of 20 and 40 mg/kg displayed marked inhibition in Freund’s complete adjuvant (FCA) induced decrease in thermal and mechanical hyperalgesia .
Metabolic Pathways
This compound is involved in the polyol pathway of glucose metabolism, where it inhibits the activity of aldose reductase . It also interacts with inflammatory mediators involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Juglanin can be isolated from the crude extract of Polygonum aviculare . The isolation process typically involves solvent extraction followed by chromatographic techniques to purify the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process includes drying and crushing the plant material, followed by solvent extraction and purification using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Juglanin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Substitution: this compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like acetic anhydride and sulfuric acid.
Major Products:
Scientific Research Applications
Chemistry: Juglanin is used as a model compound in studies of flavonoid chemistry and reactivity.
Biology: It exhibits significant biological activities, including anti-inflammatory and antioxidant effects.
Medicine: this compound has shown promise in the treatment of various diseases, including cancer and cardiovascular diseases
Comparison with Similar Compounds
Juglanin is unique among flavonoids due to its specific structure and biological activities. Similar compounds include:
Kaempferol 3-O-arabinoside: Shares a similar flavonoid backbone but differs in the sugar moiety attached.
Afzelin: Another flavonoid with similar antioxidant properties but different structural features.
Astragalin: Known for its anti-inflammatory effects, similar to this compound, but with a different glycoside component.
This compound stands out due to its potent biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O10/c21-7-13-15(25)17(27)20(29-13)30-19-16(26)14-11(24)5-10(23)6-12(14)28-18(19)8-1-3-9(22)4-2-8/h1-6,13,15,17,20-25,27H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQICXMTUPVZMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Kaempferol 3-alpha-L-arabinofuranoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029502 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5041-67-8 | |
Record name | Kaempferol 3-alpha-L-arabinofuranoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029502 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
224 - 225 °C | |
Record name | Kaempferol 3-alpha-L-arabinofuranoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029502 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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